

# Literature Review: 3-chloro-N-(2-phenoxyphenyl)benzamide

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## Compound of Interest

Compound Name: 3-chloro-N-(2-phenoxyphenyl)benzamide

Cat. No.: B290677

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive review of the current scientific literature reveals no specific studies, data, or publications pertaining to the compound **3-chloro-N-(2-phenoxyphenyl)benzamide**. Consequently, this document cannot provide a direct technical guide on this specific molecule. However, to offer valuable context for researchers in the field of drug discovery and medicinal chemistry, this guide presents a review of structurally related N-arylbenzamide compounds, for which scientific data is available. The information herein is intended to serve as a foundational resource for potential future investigations into this class of molecules.

## Synthesis of N-Arylbenzamides: A General Overview

The synthesis of N-arylbenzamides is a fundamental and well-documented process in organic chemistry. The general approach involves the formation of an amide bond between a benzoic acid derivative and an aniline derivative.

## Experimental Protocols for Synthesis of Related Benzamides

Two primary synthetic routes are commonly employed for the preparation of N-arylbenzamides:

Method A: The Acyl Chloride Pathway

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.

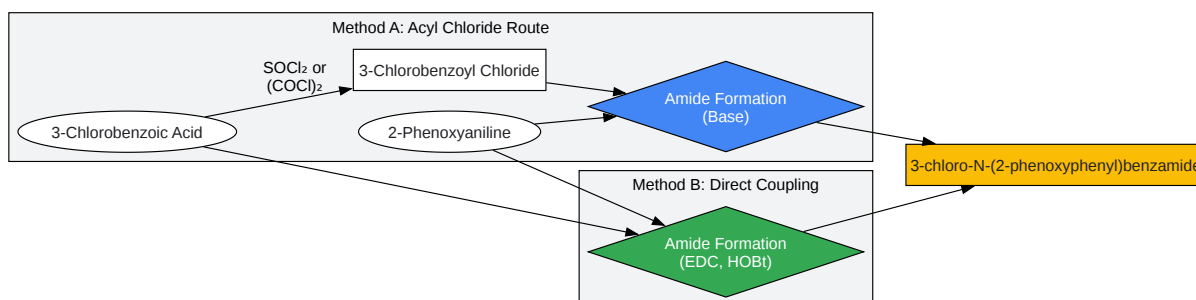
- **Activation of the Carboxylic Acid:** 3-chlorobenzoic acid is refluxed with a chlorinating agent, such as thionyl chloride ( $\text{SOCl}_2$ ) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) or toluene, to yield 3-chlorobenzoyl chloride.
- **Amide Formation:** The resulting 3-chlorobenzoyl chloride is then reacted with the corresponding aniline (in the case of the target molecule, this would be 2-phenoxyaniline). This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to scavenge the hydrochloric acid byproduct.
- **Purification:** The crude product is subsequently purified by methods such as recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel.

#### Method B: Direct Amide Coupling

This approach facilitates the direct formation of the amide bond from the carboxylic acid and amine using a coupling agent.

- **Reaction Setup:** 3-chlorobenzoic acid and the aniline derivative are dissolved in an appropriate aprotic solvent (e.g., dimethylformamide (DMF) or DCM).
- **Coupling Reaction:** A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator like 1-hydroxybenzotriazole (HOBt), is added to the solution.
- **Reaction Progression:** The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** The reaction mixture is worked up to remove the coupling byproducts and unreacted starting materials, followed by purification of the final product.

The following diagram illustrates a generalized workflow for these synthetic strategies.



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Caption: General synthetic routes to N-arylbenzamides.

## Structural and Physicochemical Properties of Related Compounds

Although no data is available for **3-chloro-N-(2-phenoxyphenyl)benzamide**, the crystal structure of the closely related 3-chloro-N-(2-chlorophenyl)benzamide has been determined, providing insights into the potential solid-state conformation of such molecules.<sup>[1][2]</sup>

Table 1: Crystallographic Data for 3-chloro-N-(2-chlorophenyl)benzamide

Parameter	Value
Molecular Formula	C <sub>13</sub> H <sub>9</sub> Cl <sub>2</sub> NO
Molecular Weight	266.11
Crystal System	Monoclinic
Dihedral Angle (between aromatic rings)	4.73 (5)°

Data sourced from Rodrigues et al. (2012).[\[1\]](#)[\[2\]](#)

The near co-planar arrangement of the aromatic rings in 3-chloro-N-(2-chlorophenyl)benzamide is a notable structural feature, stabilized by intermolecular N-H...O hydrogen bonds that link the molecules into chains.[\[1\]](#)[\[2\]](#)

## Biological Activities of the Broader Benzamide Class

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The specific nature of the substitutions on both the benzoyl and aniline rings dictates the pharmacological profile.

- **Antitumor Agents:** Certain N-substituted benzamides have been investigated for their potential as anticancer agents, with some demonstrating antiproliferative activity against various cancer cell lines.[\[3\]](#)[\[4\]](#)
- **Antiviral Properties:** A series of novel N-phenylbenzamide derivatives were synthesized and showed in vitro activity against Enterovirus 71, suggesting a potential avenue for the development of new antiviral drugs.[\[5\]](#)
- **Antimicrobial Activity:** The benzamide core is present in numerous compounds with demonstrated antibacterial and antifungal properties.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- **Antiparasitic Leads:** N-phenylbenzamide derivatives have been explored as potential therapeutic agents for kinetoplastid parasites, such as *Trypanosoma brucei*.[\[9\]](#)
- **Agrochemical Applications:** Beyond pharmaceuticals, benzamide derivatives have also been developed as pesticides, including insecticides and herbicides.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Given the lack of specific data, the potential biological activity of **3-chloro-N-(2-phenoxyphenyl)benzamide** remains speculative. The presence of the phenoxy group on the aniline ring represents a point of structural diversity that could lead to novel biological activities, warranting further investigation.

In conclusion, while there is no direct literature on **3-chloro-N-(2-phenoxyphenyl)benzamide**, the established synthetic routes and diverse biological activities of related benzamides suggest

that this compound could be a target of interest for future research and development. Further studies are necessary to synthesize and characterize this molecule and to explore its potential pharmacological properties.

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